molecular formula C16H17ClN2OS B606924 Dacemazine hydrochloride CAS No. 25384-29-6

Dacemazine hydrochloride

Numéro de catalogue: B606924
Numéro CAS: 25384-29-6
Poids moléculaire: 320.84
Clé InChI: AZYRYQJAXSKKEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dacemazine hydrochloride is a phenothiazine-derived histamine H₁ receptor antagonist with the molecular formula C₁₆H₁₆N₂OS and CAS number 518-61-6 . It is registered under FDA identifier 88D34UY0QI and classified under the Harmonized Tariff System (HTS) code 29343090 for international trade . Structurally, it features a phenothiazine backbone substituted with an N,N-dimethylglycyl group, distinguishing it from other phenothiazines .

Its dual role as an H₁ antagonist and experimental oncology candidate underscores its pharmacological versatility. Synonyms include Ahistan HCl, Histantine HCl, and UNII-DK78VKA001 .

Propriétés

Numéro CAS

25384-29-6

Formule moléculaire

C16H17ClN2OS

Poids moléculaire

320.84

Nom IUPAC

2-(dimethylamino)-1-phenothiazin-10-ylethanone;hydrochloride

InChI

InChI=1S/C16H16N2OS.ClH/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18;/h3-10H,11H2,1-2H3;1H

Clé InChI

AZYRYQJAXSKKEK-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dacemazine hydrochloride;  Dacemazine HCl;  Ahistan HCl;  UNII-DK78VKA001;  Histantine HCl; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Key Comparisons of this compound with Similar Compounds

Compound Molecular Formula Primary Indication Receptor Target Unique Properties Regulatory/Trade Codes
Dacemazine HCl C₁₆H₁₆N₂OS·HCl Antihistaminic, Anticancer H₁ Phenothiazine backbone; anticancer research FDA: 88D34UY0QI; HS 29343090
Clemastine fumarate C₂₁H₂₆ClNO·C₄H₄O₄ Antihistaminic H₁ Pyrrolidine structure; longer half-life FDA: 19259EGQ3D; HS 29339990
Histapyrrodine HCl C₁₉H₂₄N₂·HCl Antihistaminic H₁ Benzylamine-pyrrolidine hybrid FDA: 1W1AQ870ZC; HS 29339990
Dimetotiazine C₁₉H₂₅N₃O₂S₂ Antihistaminic H₁ Sulfonamide group; enhanced lipophilicity WHO ATC classification
Chlorpromazine HCl C₁₇H₁₉ClN₂S·HCl Antipsychotic Dopamine D₂, H₁ Broad antipsychotic use; sedation side effects FDA: N/A; HS 29343090
Doxepin HCl C₁₉H₂₁NO·HCl Antidepressant H₁, H₂, serotonin Tricyclic structure; dual antidepressant/antihistaminic action USP monograph standards

Pharmacological and Clinical Differences

Mechanism of Action :

  • Dacemazine and clemastine are selective H₁ antagonists, whereas chlorpromazine primarily targets dopamine D₂ receptors, contributing to its antipsychotic effects .
  • Doxepin exhibits broad receptor affinity (H₁, H₂, serotonin), enabling its use in depression and chronic urticaria .

Therapeutic Applications :

  • Dacemazine’s exploration in oncology distinguishes it from other antihistamines like histapyrrodine or clemastine, which lack documented anticancer activity .
  • Dimetotiazine’s sulfonamide moiety may enhance blood-brain barrier penetration compared to dacemazine .

Safety Profiles: Phenothiazines like chlorpromazine carry risks of extrapyramidal symptoms, whereas dacemazine’s side effect profile aligns with classic antihistamines (e.g., sedation, dry mouth) . Doxepin’s tricyclic structure poses risks of cardiac toxicity, a concern absent in dacemazine .

Structural and Regulatory Insights

  • Phenothiazine Core: Dacemazine shares the phenothiazine backbone with chlorpromazine but lacks the chlorine substitution, reducing antipsychotic potency .

Q & A

Q. What analytical methods are recommended for assessing the purity of Dacemazine hydrochloride in preclinical research?

To ensure batch consistency, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, validated for specificity and sensitivity. For isomer separation (e.g., if synthetic byproducts exist), reverse-phase columns (C18) with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) are advised. Calibration curves using certified reference standards (≥98% purity) are critical for quantification . Mass spectrometry (LC-MS) can confirm molecular identity, particularly to distinguish Dacemazine from structurally similar phenothiazines .

Q. What pharmacological mechanisms underlie this compound’s activity as a histamine H1 antagonist?

Dacemazine competitively inhibits histamine H1 receptors, with binding affinity (Ki) studies suggesting sub-micromolar potency. Its phenothiazine core facilitates interaction with the receptor’s transmembrane domain, while the dimethylglycyl moiety enhances solubility and bioavailability. Researchers should validate receptor binding via radioligand displacement assays (e.g., using [³H]mepyramine) in transfected HEK293 cells or isolated guinea pig ileum models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reproductive toxicity and organ damage risks (observed in rodent models), researchers must:

  • Use fume hoods for powder handling to avoid inhalation (H330 hazard) .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315/H319) .
  • Store solutions in airtight containers at 4°C to prevent degradation .
    Emergency protocols require immediate decontamination with soap/water for skin contact and medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data for this compound across cancer cell lines?

Variability often arises from differences in cell line genetics (e.g., p53 status), culture conditions, or assay endpoints (MTT vs. ATP-based viability). Mitigation strategies include:

  • Standardizing incubation times (48–72 hrs) and serum-free conditions to reduce confounding factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacemazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dacemazine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.